Cas no 98603-84-0 (Sialyl-Lewis X)

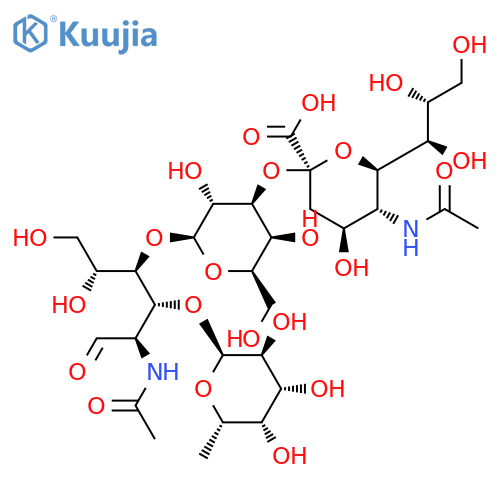

Sialyl-Lewis X structure

商品名:Sialyl-Lewis X

Sialyl-Lewis X 化学的及び物理的性質

名前と識別子

-

- Sialyl Lewisx (S Lex)

- 3'-Sialyl-Lewis-X tetrasaccharide

- D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®

- Pictilisib (GDC-0941)

- SIALYL LEWIS X

- Sialyl Lewis x, Sodium Salt

- Sialyl LewisX (SLeX) tetraose - 5 mg

- 3)]-2-(acetylamino)-2-deoxy-

- 3)-O-b-D-galactopyranosyl-(1®

- 3'-SIALYL LEWIS

- 3'-SIALYL-LEWISX

- Lewis Sugars

- S LEX

- Sialyl Lex tri

- SLEX,SODIUM SALT

- SSEA 1

- α-NeuNAc-(2→3)-β-D-Gal-(1→4)(α-L-Fuc-[1→3])-D-GlcNAc

- 3′-SLeX

- sLeX

- Sialyl-Lewis X

- D-glucose, O-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-2-nonulopyranonosyl-(2>3)-O-beta-D-galactopyranosyl-(1>4)-O-[6-deoxy-alpha-L-galactopyranosyl-(1>3)]-2-(acetylamino)-2-deoxy-

- DTXSID60913167

- SCHEMBL346849

- Sialyl lewis-x

- a-NeuNAc-(2>3)-b-D-Gal-(1>4)(a-L-Fuc-[1>3])-D-GlcNAc

- D-GLUCOSE, O-(N-ACETYL-.ALPHA.-NEURAMINOSYL)-(2->3)-O-.BETA.-D-GALACTOPYRANOSYL-(1->4)-O-(6-DEOXY-.ALPHA.-L-GALACTOPYRANOSYL-(1->3))-2-(ACETYLAMINO)-2-DEOXY-

- (2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

- CS-0031944

- (2S,4S,5R,6R)-5-acetamido-2-{[(2S,3R,4S,5S,6R)-2-{[(2R,3R,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-{[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}hexan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

- Q3959958

- 3'-SLeX

- AKOS040754898

- D-Glucose, O-(N-acetyl-alpha-neuraminosyl)-(2->3)-o-beta-D-galactopyranosyl-(1->4)-O-(6-deoxy-alpha-L-galactopyranosyl-(1->3))-2-(acetylamino)-2-deoxy-

- sialyl LewisX

- BDBM50450369

- W-204175

- 0PS35WG8U3

- 98603-84-0

- HY-W020790

- NS00123065

- SialylLewisX

- 3'-Sialyl-Lewis X

- D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2>3)-O-b-D-galactopyranosyl-(1>4)-O-[6-deoxy-a-L-galactopyranosyl-(1>3)]-2-(acetylamino)-2-deoxy- (9CI)

- alpha-NeuNAc-(2>3)-beta-delta-Gal-(1>4)(a-L-Fuc-[1>3])-delta-GlcNAc

- CHEMBL375586

- Sialyl LeX

- LAQPKDLYOBZWBT-NYLDSJSYSA-N

- UNII-0PS35WG8U3

- 3a(2)-Sialyl-Lewis X

- DA-67580

-

- MDL: MFCD00270073

- インチ: InChI=1S/C31H52N2O23/c1-8-17(41)20(44)21(45)28(50-8)54-25-16(33-10(3)38)27(47)51-14(7-36)23(25)53-29-22(46)26(19(43)13(6-35)52-29)56-31(30(48)49)4-11(39)15(32-9(2)37)24(55-31)18(42)12(40)5-34/h8,11-29,34-36,39-47H,4-7H2,1-3H3,(H,32,37)(H,33,38)(H,48,49)/t8?,11?,12-,13?,14?,15?,16?,17?,18-,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31?/m1/s1

- InChIKey: LAQPKDLYOBZWBT-UHFFFAOYSA-N

- ほほえんだ: CC1C(O)C(O)C(O)C(OC2C(NC(C)=O)C(OC(C2OC3C(O)C(OC4(C(O)=O)CC(O)C(NC(C)=O)C(O4)[C@H](O)[C@H](O)CO)C(O)C(O3)CO)CO)O)O1

計算された属性

- せいみつぶんしりょう: 820.29600

- どういたいしつりょう: 820.296086

- 同位体原子数: 0

- 水素結合ドナー数: 15

- 水素結合受容体数: 25

- 重原子数: 56

- 回転可能化学結合数: 16

- 複雑さ: 1320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 20

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 8

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 411

- 疎水性パラメータ計算基準値(XlogP): -8.6

じっけんとくせい

- 密度みつど: 1.7±0.1 g/cm3

- ゆうかいてん: 157-161°C

- ふってん: 1285.8±65.0 °C at 760 mmHg

- フラッシュポイント: 731.4±34.3 °C

- 屈折率: 1.653

- ようかいど: Methanol (Slightly), Water (Slightly)

- あんていせい: Store in freezer

- PSA: 410.71000

- LogP: -8.60340

- じょうきあつ: 0.0±0.6 mmHg at 25°C

Sialyl-Lewis X セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−20°C

Sialyl-Lewis X 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S915003-1mg |

Sialyl Lewis X |

98603-84-0 | 1mg |

¥2,199.00 | 2022-09-28 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-203261-1 mg |

Sialyl Lewis x, Sodium Salt, |

98603-84-0 | 1mg |

¥2,813.00 | 2023-07-10 | ||

| MedChemExpress | HY-W020790-1mg |

Sialyl-Lewis X |

98603-84-0 | ≥96.0% | 1mg |

¥4200 | 2024-04-15 | |

| 1PlusChem | 1P01E7HM-1mg |

SialylLewisX |

98603-84-0 | 1mg |

$270.00 | 2024-04-19 | ||

| A2B Chem LLC | AX41706-2mg |

SialylLewisX |

98603-84-0 | 2mg |

$273.00 | 2024-05-20 | ||

| Ambeed | A1149897-5mg |

(2S,4S,5R,6R)-5-Acetamido-2-(((2S,3R,4S,5S,6R)-2-(((2R,3R,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-3-yl)oxy)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid |

98603-84-0 | 99% | 5mg |

$938.0 | 2025-03-03 | |

| Aaron | AR01E7PY-10mg |

SialylLewisX |

98603-84-0 | 99% | 10mg |

$1319.00 | 2025-02-10 | |

| TRC | S410000-2mg |

Sialyl Lewis X |

98603-84-0 | 2mg |

$356.00 | 2023-05-17 | ||

| TRC | S410000-10mg |

Sialyl Lewis X |

98603-84-0 | 10mg |

$ 1325.00 | 2023-09-06 | ||

| Biosynth | OS04058-5 mg |

3'-Sialyl Lewis X, sodium salt |

98603-84-0 | 5mg |

$440.90 | 2023-01-03 |

Sialyl-Lewis X 関連文献

-

Abhishek Santra,Hai Yu,Nova Tasnima,Musleh M. Muthana,Yanhong Li,Jie Zeng,Nicholas J. Kenyon,Angelique Y. Louie,Xi Chen Chem. Sci. 2016 7 2827

-

Guiqian Fang,Hao Wang,Zhancun Bian,Jie Sun,Aiqin Liu,Hao Fang,Bo Liu,Qingqiang Yao,Zhongyu Wu RSC Adv. 2018 8 29400

-

Hai Yu,Xi Chen Org. Biomol. Chem. 2016 14 2809

-

Hsuan-Yi Hsiao,Mu-Lin Chen,Huan-Ting Wu,Li-De Huang,Wei-Ting Chien,Ching-Ching Yu,Fan-Dan Jan,Sk Sahabuddin,Tsung-Che Chang,Chun-Cheng Lin Chem. Commun. 2011 47 1187

-

5. Chemo-enzymatic synthesis of glycopolymers and sequential glycopeptides bearing lactosamine and sialyl Lewisx unit pendant chainsFlorence Sallas,Shin-Ichiro Nishimura J. Chem. Soc. Perkin Trans. 1 2000 2091

98603-84-0 (Sialyl-Lewis X) 関連製品

- 114661-01-7(STn Epitope)

- 9004-61-9(Hyaluronic acid)

- 1113-83-3(N-Glycolylneuraminic acid)

- 131-48-6(N-Acetylneuraminic acid)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 5587-61-1(Triisocyanato(methyl)silane)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:98603-84-0)Sialyl-Lewis X

清らかである:99%/99%/99%

はかる:1mg/5mg/10mg

価格 ($):284.0/844.0/1159.0